1,4-Pentadien-3-ol
CAS No.: 922-65-6
Cat. No.: VC21110155
Molecular Formula: C5H8O
Molecular Weight: 84.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922-65-6 |
|---|---|
| Molecular Formula | C5H8O |
| Molecular Weight | 84.12 g/mol |
| IUPAC Name | penta-1,4-dien-3-ol |
| Standard InChI | InChI=1S/C5H8O/c1-3-5(6)4-2/h3-6H,1-2H2 |
| Standard InChI Key | ICMWSAALRSINTC-UHFFFAOYSA-N |
| SMILES | C=CC(C=C)O |
| Canonical SMILES | C=CC(C=C)O |
| Boiling Point | 115.5 °C |
Introduction
Physical and Chemical Properties
1,4-Pentadien-3-ol is characterized by its specific molecular identity and distinctive physical properties. As an organic compound, it exhibits characteristics typical of unsaturated alcohols while possessing unique features attributable to its specific structural arrangement.
Basic Physical Properties
The fundamental physical and chemical identity of 1,4-Pentadien-3-ol is defined by the following parameters:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₈O | |
| Molecular Weight | 84.1164 g/mol | |
| CAS Registry Number | 922-65-6 | |
| IUPAC Standard InChIKey | ICMWSAALRSINTC-UHFFFAOYSA-N | |
| Alternative Name | penta-1,4-dien-3-ol |
The structural configuration of 1,4-Pentadien-3-ol features a central carbon atom (C-3) bonded to a hydroxyl group, with two vinyl groups attached at positions C-1 and C-4. This arrangement creates a molecule with significant electronic character that influences its reactivity and chemical behavior .
Chemical Reactivity
The chemical reactivity of 1,4-Pentadien-3-ol is primarily determined by its functional groups: the hydroxyl group and the two terminal alkenes. The hydroxyl group can participate in typical alcohol reactions such as esterification and oxidation, while the alkene moieties can undergo addition reactions, cycloadditions, and electrophilic additions .
A particularly notable aspect of 1,4-Pentadien-3-ol's reactivity is its ability to form pentadienyl cations under acidic conditions. These cations can subsequently undergo various transformations, including electrocyclic ring closures that form the basis for many of the compound's synthetic applications .
Synthesis Methods
1,4-Pentadien-3-ol can be synthesized through various methods, with particular approaches chosen based on the desired scale, purity, and subsequent applications of the compound.
Laboratory Synthesis Approaches
The preparation of 1,4-Pentadien-3-ol in laboratory settings typically involves reactions that establish the characteristic carbon skeleton with appropriate functional groups. While specific synthetic routes can vary, they generally aim to create the central hydroxyl-bearing carbon with vinyl groups at the 1 and 4 positions.
Catalytic Methods
Catalytic approaches to synthesizing 1,4-Pentadien-3-ol often involve transition metal catalysts that facilitate the formation of carbon-carbon bonds and the installation of the hydroxyl group. These methods typically offer advantages in terms of efficiency, selectivity, and yield compared to non-catalytic alternatives.
Chemical Reactions
The chemical behavior of 1,4-Pentadien-3-ol encompasses a range of transformations that exploit its unsaturated nature and hydroxyl functionality. These reactions form the foundation for its utility in organic synthesis.
Nazarov Cyclization
One of the most significant reactions of 1,4-Pentadien-3-ol is the Nazarov cyclization, which involves the formation of cyclopentenones or their derivatives. When treated with Brønsted or Lewis acids, 1,4-pentadien-3-ols form pentadienyl cations that can undergo 4π-electrocyclic ring closure to yield cyclopentadiene products . This transformation represents a powerful method for constructing five-membered rings, which are common structural motifs in many natural products and bioactive compounds.
The Lewis acid-catalyzed intramolecular interrupted Nazarov cyclization of 1,4-pentadien-3-ols has been specifically described using FeBr3 as a catalyst . This approach allows for the construction of complex molecular architectures from relatively simple starting materials. The reaction proceeds through the formation of pentadienyl cation intermediates, followed by electrocyclic ring closure and subsequent transformations .
Regioselectivity Challenges
A significant challenge in the Nazarov cyclization of 1,4-pentadien-3-ols has been controlling the position of the resulting double bonds in the cyclopentadiene products . This lack of regiocontrol has historically limited the broader application of this transformation in complex molecule synthesis. For instance, earlier studies reported that arylboronic acid-catalyzed Nazarov reactions of divinyl alcohols produced mixtures of regioisomeric cyclopentadienes .
Interrupted Nazarov Cyclization
Recent advances have led to the development of interrupted Nazarov cyclizations of 1,4-pentadien-3-ols, whereby the electrocyclic process is intercepted by nucleophiles before completion of the standard reaction pathway . This innovation expands the synthetic utility of 1,4-pentadien-3-ols by allowing access to more complex and diverse structural motifs.
A notable example is the intramolecular trapping of allylic cations by appended aniline units, which provides a means of controlling the regiochemistry of the Nazarov cyclization . This approach has enabled the synthesis of cyclopenta[b]indoles and related heterocyclic systems with high levels of regio- and stereoselectivity .
Applications in Organic Synthesis
1,4-Pentadien-3-ol serves as a valuable building block in organic synthesis, enabling the construction of complex molecular frameworks through various transformation pathways.
Synthesis of Cyclopenta[b]indoles
A particularly important application of 1,4-pentadien-3-ol is in the synthesis of cyclopenta[b]indoles, which are biologically significant heterocyclic compounds. The FeBr3-catalyzed cascade reaction of (E)-3-(2-tosylamidophenyl)-1-phenylpenta-1,4-dien-3-ol (1a) yields 2-phenyl-4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indole (6a) through an interrupted Nazarov cyclization sequence .
This methodology tolerates various substituents on both the 2-aminophenyl ring and the phenyl ring of the 1-phenyl-1,4-pentadien-3-ols, affording the desired cyclopenta[b]indole products in good yields . The reaction proceeds with high levels of regioselectivity, with intramolecular amination of the allylic cation intermediate occurring away from the sterically more demanding substituent .
Synthesis of Spiro[indene-1,4′-quinoline]s
1,4-Pentadien-3-ol derivatives also serve as precursors for the synthesis of spiro[indene-1,4′-quinoline] compounds through Lewis acid-catalyzed cascade reactions . These spirocyclic structures are of interest due to their unique three-dimensional architectures and potential biological activities.
Regio- and Stereoselectivity
The reactions of polysubstituted 1,4-pentadien-3-ols have been investigated to examine regio- and diastereoselectivities . For example, (E,E)-3-(2-tosylaminophenyl)-1,5-diarylpenta-1,4-dien-3-ols react to give exclusively trans products, with the relative configuration confirmed by X-ray crystallographic analysis . This stereoselectivity represents a significant advantage for the use of 1,4-pentadien-3-ols in the synthesis of complex molecules with defined stereochemistry.
The regioselectivity of these transformations appears to be influenced by steric factors, with reaction pathways favoring formation of products that minimize steric interactions . This inherent selectivity provides a valuable tool for controlling the outcome of synthetic sequences involving 1,4-pentadien-3-ol derivatives.
Reaction Mechanisms
Understanding the mechanistic pathways of 1,4-pentadien-3-ol transformations provides insight into their reactivity and guides the development of new synthetic applications.
Mechanism of Nazarov Cyclization
The Nazarov cyclization of 1,4-pentadien-3-ols typically begins with the formation of a pentadienyl cation through the loss of the hydroxyl group under acidic conditions . This cation then undergoes a 4π-electrocyclic ring closure to form a cyclopentenyl cation, which can be further transformed through various pathways depending on the reaction conditions and the presence of other functional groups .
The mechanism can be represented as a sequence involving:
-
Acid-catalyzed dehydration to form a pentadienyl cation
-
4π-electrocyclic ring closure to generate a cyclopentenyl cation
-
Subsequent transformations such as deprotonation, nucleophilic capture, or rearrangement
Interrupted Nazarov Cyclization Mechanism
In the interrupted Nazarov cyclization, the electrocyclic process is intercepted before completion, typically by a nucleophilic attack on the cyclopentenyl cation intermediate . For example, in the synthesis of cyclopenta[b]indoles, the tosylamide group acts as an internal nucleophile, capturing the allylic cation to form a new carbon-nitrogen bond .
The reaction sequence for the formation of cyclopenta[b]indoles has been proposed to involve:
-
Lewis acid-induced formation of a pentadienyl cation
-
4π-electrocyclic ring closure
-
Intramolecular nucleophilic attack by the tosylamide nitrogen
-
Isomerization to yield the final cyclopenta[b]indole product
This mechanism is supported by experimental evidence, including the isolation and characterization of reaction intermediates through X-ray crystallography .
Comparison with Similar Compounds
1,4-Pentadien-3-ol belongs to a family of unsaturated alcohols that share certain structural and reactive features while exhibiting distinct characteristics that differentiate them from one another.
Structural Analogs
Several compounds bear structural similarity to 1,4-pentadien-3-ol, including:
| Compound | Structural Difference | Key Reactive Distinction |
|---|---|---|
| 1,6-Heptadien-4-ol | Extended carbon chain | Reduced conjugation effects |
| 3,4-Pentadien-1-ol | Different position of hydroxyl group | Altered reactivity in cyclization reactions |
| 1,4-Pentadiene | Lacks hydroxyl group | Cannot undergo same dehydration pathways |
| trans,trans-2,4-Hexadien-1-ol | Contains additional methyl group | Different steric properties in cyclization reactions |
These structural analogs typically exhibit distinct reactivity patterns compared to 1,4-pentadien-3-ol, particularly in reactions that depend on the precise positioning of functional groups, such as cyclization processes.
Current Research Trends
Research on 1,4-pentadien-3-ol continues to evolve, with emerging applications and methodological advances expanding its utility in synthetic organic chemistry.
Catalytic Innovations
Current research focuses on developing new catalytic systems for transformations involving 1,4-pentadien-3-ol. The use of environmentally friendly catalysts such as FeBr3 represents a significant advance in this area, offering relatively mild reaction conditions and good yields for complex transformations . This trend toward more sustainable and efficient catalytic processes aligns with broader movements in synthetic organic chemistry toward greener methodologies.
Synthetic Applications
The application of 1,4-pentadien-3-ol derivatives in the synthesis of biologically relevant compounds continues to be an active area of research. The facile and efficient methodology developed for the synthesis of cyclopenta[b]indole and spiro[indene-1,4′-quinoline] derivatives represents a useful tool for accessing these important structural motifs . These approaches offer advantages in terms of regio- and stereoselectivity, which are crucial considerations in the synthesis of complex bioactive molecules.
Mechanistic Studies
Investigations into the mechanism of reactions involving 1,4-pentadien-3-ol continue to provide insights that guide the development of new synthetic methodologies. The understanding of factors that influence regio- and stereoselectivity in these transformations has practical implications for synthetic planning and execution .
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